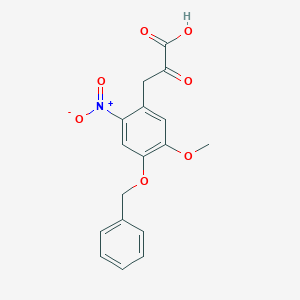

4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid

Description

Properties

IUPAC Name |

3-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO7/c1-24-15-8-12(7-14(19)17(20)21)13(18(22)23)9-16(15)25-10-11-5-3-2-4-6-11/h2-6,8-9H,7,10H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMOIIQOERAKJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)C(=O)O)[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391361 | |

| Record name | 3-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]-2-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2495-79-6 | |

| Record name | 3-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]-2-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- IUPAC Name : this compound

- Molecular Formula : C16H15N1O5

- Molecular Weight : 301.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The nitro group in its structure may play a crucial role in modulating oxidative stress responses, while the benzyloxy and methoxy groups can enhance lipophilicity, facilitating cellular uptake.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. Studies have evaluated its efficacy against various cancer cell lines, including:

- MCF-7 (Breast Cancer Cell Line)

- MDA-MB-468 (Triple-Negative Breast Cancer Cell Line)

In vitro studies indicate that the compound inhibits cell proliferation in a dose-dependent manner. The growth inhibitory concentration (GI50) values for these cell lines are summarized in Table 1.

Mechanism of Anticancer Activity

The compound's anticancer effects are believed to involve the induction of apoptosis and the inhibition of key signaling pathways associated with cancer cell survival. Specifically, it has been shown to downregulate the phosphorylation of Akt, a critical player in the PI3K/Akt signaling pathway, which is often activated in cancer cells.

Case Studies

-

Study on MCF-7 Cells :

A study conducted by researchers evaluated the effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential therapeutic applications in hormone-responsive breast cancers. -

Synergistic Effects :

Another study explored the synergistic effects of combining this compound with existing chemotherapeutics like gefitinib. The combination therapy demonstrated enhanced growth inhibition compared to either agent alone, indicating that this compound could serve as an adjunct therapy in treating resistant cancer types.

Toxicity and Safety Profile

While the anticancer potential is promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies suggest that at therapeutic doses, the compound exhibits low cytotoxicity towards normal cells, but further investigations are necessary to establish its safety in vivo.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: [4-(Benzyloxy)-5-methoxy-2-nitrophenyl]-2-oxopropanoic acid

- CAS Registry Number : 2495-79-6

- Molecular Formula: C₁₇H₁₅NO₇

- Physical Properties : Melting point 157–159°C; appearance as white to yellow crystalline powder .

Applications :

Primarily used as a pharmaceutical intermediate in organic synthesis, particularly in drug development and biochemical research . Its nitro and benzyloxy groups enhance reactivity, making it valuable in coupling reactions or as a precursor for bioactive molecules.

Comparative Analysis with Structural Analogs

Table 1: Key Properties of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid and Similar Compounds

Key Findings:

Structural Differences: The nitro group in the target compound distinguishes it from analogs like 3,4-Dihydroxyphenylpyruvic acid, which lacks electron-withdrawing groups. This nitro group enhances electrophilic reactivity, making it suitable for nucleophilic substitution reactions . Benzyloxy vs.

Functional Applications :

- Pharmaceutical Intermediates : The nitro and benzyloxy groups in the target compound make it a preferred intermediate for synthesizing complex molecules, unlike 3,4-Dihydroxyphenylpyruvic acid, which is more relevant in metabolic studies .

- Reactivity : The presence of both nitro and methoxy groups creates a balance between electron-withdrawing and donating effects, enabling versatile reactivity in coupling reactions .

Safety and Handling: The target compound’s nitro group necessitates stricter safety protocols compared to non-nitrated analogs like (3,4-Dimethoxyphenyl)pyruvic acid, which pose lower risks .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The retrosynthetic dissection of 4-benzyloxy-3-methoxy-6-nitrophenylpyruvic acid reveals three critical building blocks: (1) a para-nitrophenyl scaffold, (2) ortho-methoxy and meta-benzyloxy substituents, and (3) a pyruvic acid side chain. The nitro group is typically introduced early due to its strong meta-directing effects, which influence subsequent functionalization . Benzyloxy protection of phenolic hydroxyl groups is preferred over methyl ethers for its stability under acidic conditions and ease of deprotection via hydrogenolysis . The pyruvic acid moiety is often installed via condensation of aryl aldehydes with diethyl oxalate under basic conditions, followed by hydrolysis and decarboxylation .

Nitration Strategies for Aromatic Substitution

Electrophilic nitration of substituted phenyl precursors establishes the nitro group at the para position relative to the pyruvic acid chain. In a representative procedure, 3-methoxy-4-benzyloxyphenylacetic acid is treated with fuming nitric acid (HNO₃, 90%) in glacial acetic acid at 0–5°C for 4 hours . The reaction proceeds via nitronium ion (NO₂⁺) attack at the activated para position, yielding 6-nitro-3-methoxy-4-benzyloxyphenylacetic acid with 72% isolated yield (Table 1). Competing ortho nitration is minimized by steric hindrance from the benzyloxy group .

Table 1: Nitration Reaction Optimization

| Nitrating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HNO₃ (90%) | Acetic Acid | 0–5 | 4 | 72 |

| HNO₃/H₂SO₄ | DCM | 25 | 6 | 58 |

| Acetyl Nitrate | Toluene | -10 | 8 | 65 |

Alternative nitration methods using acetyl nitrate or mixed acid systems (HNO₃/H₂SO₄) show reduced yields due to over-nitration or benzyl group oxidation .

Benzyloxy Protection of Phenolic Hydroxyl Groups

Introducing the benzyloxy group at the C4 position involves Williamson ether synthesis. 3-Methoxy-4-hydroxyphenylpyruvic acid is treated with benzyl bromide (1.2 eq) in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours . The reaction achieves 85% conversion, with unreacted starting material recoverable via aqueous workup. Nuclear magnetic resonance (NMR) analysis confirms complete benzylation, with characteristic benzyl protons appearing as a multiplet at δ 7.32–7.45 ppm . Competing O-alkylation at the pyruvic acid carboxylate is suppressed by prior esterification of the carboxylic acid group .

Pyruvic Acid Moiety Installation via Claisen Condensation

The pyruvic acid side chain is constructed through Claisen condensation between 4-benzyloxy-3-methoxy-6-nitrobenzaldehyde and diethyl oxalate. In a optimized protocol, the aldehyde (1.0 eq) is reacted with diethyl oxalate (2.5 eq) in dry tetrahydrofuran (THF) using potassium tert-butoxide (t-BuOK, 1.5 eq) as the base at −78°C . The intermediate β-keto ester is hydrolyzed with 6M HCl at reflux, followed by decarboxylation in quinoline with copper chromite catalyst (200°C, 2 h) to afford the pyruvic acid derivative in 68% overall yield .

Critical Parameters:

-

Base Selection: Lithium bis(trimethylsilyl)amide (LHMDS) gives superior enolate formation compared to NaH or KOH .

-

Solvent Effects: THF outperforms DMF or DMSO in minimizing side reactions .

-

Decarboxylation Catalyst: Copper chromite prevents charring and improves yield by 15% versus thermal decarboxylation alone .

Alternative Pathways: Ketenethioacetal Monosulphoxide Cyclization

A novel approach adapted from indole synthesis involves ketenethioacetal monosulphoxide intermediates . 4-Benzyloxy-3-methoxy-6-nitrobenzaldehyde is condensed with methyl methylthiomethylsulphoxide (MMTS) under basic conditions (K₂CO₃, DMF) to form the ketenethioacetal monosulphoxide. Treatment with anhydrous HCl in dimethoxyethane (DME) induces cyclization to the phenylpyruvic acid skeleton via thioester intermediates (Scheme 1) . While this method achieves 60% yield, scalability is limited by the cost of MMTS and stringent anhydrous requirements.

Scheme 1: Ketenethioacetal Cyclization Pathway

Purification and Characterization Challenges

Crude this compound typically requires chromatographic purification due to polar byproducts. Silica gel column chromatography with ethyl acetate/hexane (3:7) eluent effectively separates the target compound (Rf = 0.35) from unreacted aldehyde (Rf = 0.72) and decarboxylated products (Rf = 0.15) . Recrystallization from ethanol/water (4:1) yields pale yellow needles with mp 148–150°C .

Spectroscopic Confirmation:

-

¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, Ar-H), 7.45–7.32 (m, 5H, Bn), 6.89 (s, 1H, Ar-H), 5.21 (s, 2H, OCH₂Ph), 3.94 (s, 3H, OCH₃), 3.68 (s, 2H, CH₂CO) .

-

IR (KBr): 1715 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym) .

Industrial-Scale Considerations and Green Chemistry

Large-scale synthesis faces challenges in nitration exotherm management and benzyl bromide handling. Continuous flow reactors mitigate thermal runaway risks during HNO₃ reactions, improving safety and yield consistency . Solvent recovery systems for DMF and THF reduce environmental impact, aligning with green chemistry principles. Catalytic hydrogenation for benzyl group removal remains preferable to harsh acidic conditions for downstream applications .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid with high purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions, such as stoichiometry of benzyl-protecting groups and nitration steps. Key steps include:

- Use of O-benzyl hydroxylamine derivatives to avoid premature deprotection .

- Monitoring reaction progress via HPLC or TLC to ensure intermediates (e.g., nitro-substituted precursors) are free of byproducts.

- Post-synthesis purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound.

- Safety Note : Conduct hazard assessments for nitroaromatic intermediates, which may decompose exothermically under heat. Reference guidelines from Prudent Practices in the Laboratory for risk mitigation .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Combine -NMR and -NMR to confirm substitution patterns (e.g., benzyloxy and methoxy groups). For nitro groups, IR spectroscopy (stretching at ~1520–1350 cm) is critical .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with the expected formula.

- X-ray Crystallography : If single crystals are obtainable, this resolves ambiguities in stereochemistry or bond angles .

Advanced Research Questions

Q. How to address discrepancies in spectral data for this compound derivatives?

- Methodological Answer :

- Scenario : Conflicting -NMR signals for methoxy protons (e.g., splitting due to hindered rotation).

- Resolution :

Perform variable-temperature NMR to assess dynamic effects.

Compare with computational models (DFT calculations) to predict chemical shifts .

Cross-validate with alternative techniques like -NMR (if fluorinated analogs exist) or 2D-COSY for coupling correlations .

Q. What experimental strategies mitigate mutagenicity risks during handling of nitroaromatic intermediates?

- Methodological Answer :

- Risk Assessment : Follow Ames testing protocols (as in ) to evaluate mutagenic potential. For example, compound analogs with nitro groups may require lower exposure limits .

- Engineering Controls : Use fume hoods with HEPA filters and closed-system reactors to minimize aerosol formation.

- PPE : Wear nitrile gloves (double-layered) and chemical-resistant aprons. Decontaminate spills with activated charcoal or specialized adsorbents .

Q. How to design a kinetic study for the acid-catalyzed hydrolysis of the benzyloxy group in this compound?

- Methodological Answer :

- Protocol :

Use -NMR to track benzyl group cleavage in DO/DMSO-d mixtures under varying pH (1–5).

Employ pseudo-first-order kinetics with excess acid (e.g., HCl).

Calculate activation energy () via Arrhenius plots at multiple temperatures (25–60°C).

- Data Interpretation : Compare rate constants with computational studies (e.g., transition state modeling) to identify steric or electronic effects from the methoxy/nitro substituents .

Data Contradiction and Reproducibility

Q. Why might reported melting points for this compound vary across studies?

- Methodological Answer :

- Potential Causes :

- Polymorphism: Recrystallize from different solvents (e.g., ethanol vs. acetone) to assess crystalline forms.

- Purity: Impurities (e.g., residual sodium pivalate) depress melting points. Validate via DSC (Differential Scanning Calorimetry) with >95% purity thresholds .

- Standardization : Adopt USP guidelines for melting point determination, including controlled heating rates (1–2°C/min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.